BenchChemオンラインストアへようこそ!

1-Azetidinesulfonic acid, 3-amino-2-(aminocarbonyl)-4-oxo-, (2S-cis)-

Monobactam intermediate Hydrogen bonding Structure-activity relationship

1-Azetidinesulfonic acid, 3-amino-2-(aminocarbonyl)-4-oxo-, (2S-cis)- (CAS 86299-50-5), IUPAC name (2S,3S)-3-amino-2-carbamoyl-4-oxoazetidine-1-sulfonic acid, is a chiral, zwitterionic 2-oxoazetidine-1-sulfonic acid derivative belonging to the monobactam β-lactam class. With molecular formula C₄H₇N₃O₅S and molecular weight 209.18 g/mol, this compound serves as a synthetic intermediate for monocyclic β-lactam antibiotics and is commercially supplied at ≥95% purity for research and industrial synthesis applications.

Molecular Formula C4H7N3O5S
Molecular Weight 209.18 g/mol
CAS No. 86299-50-5
Cat. No. B3290126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azetidinesulfonic acid, 3-amino-2-(aminocarbonyl)-4-oxo-, (2S-cis)-
CAS86299-50-5
Molecular FormulaC4H7N3O5S
Molecular Weight209.18 g/mol
Structural Identifiers
SMILESC1(C(N(C1=O)S(=O)(=O)O)C(=O)N)N
InChIInChI=1S/C4H7N3O5S/c5-1-2(3(6)8)7(4(1)9)13(10,11)12/h1-2H,5H2,(H2,6,8)(H,10,11,12)/t1-,2-/m0/s1
InChIKeyCLGYPTDTSSKYIP-LWMBPPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azetidinesulfonic Acid, 3-Amino-2-(aminocarbonyl)-4-oxo-, (2S-cis)- (CAS 86299-50-5): Structural Identity and Monobactam Intermediate Classification for Scientific Procurement


1-Azetidinesulfonic acid, 3-amino-2-(aminocarbonyl)-4-oxo-, (2S-cis)- (CAS 86299-50-5), IUPAC name (2S,3S)-3-amino-2-carbamoyl-4-oxoazetidine-1-sulfonic acid, is a chiral, zwitterionic 2-oxoazetidine-1-sulfonic acid derivative belonging to the monobactam β-lactam class [1]. With molecular formula C₄H₇N₃O₅S and molecular weight 209.18 g/mol, this compound serves as a synthetic intermediate for monocyclic β-lactam antibiotics and is commercially supplied at ≥95% purity for research and industrial synthesis applications . The compound is structurally defined by a directly attached C-2 carbamoyl group, an exocyclic C-3 amino group, and the N-1 sulfonic acid moiety essential for β-lactam activation [2].

Why Generic Monobactam Intermediate Substitution Is Not Viable for CAS 86299-50-5 in cGMP Synthesis Pathways


Interchanging this C-2 carbamoyl azetidine sulfonic acid with other monobactam nuclei such as the aztreonam nucleus (CAS 80082-65-1, C-2 methyl) or the carumonam zwitterion (CAS 88852-06-6, C-2 carbamoyloxymethyl) introduces a fundamentally different oxyimino side-chain coupling reactivity, hydrogen-bonding landscape, and downstream deprotection profile [1]. The compound's 2-carbamoyl substitution pattern (3 H-bond donors, 6 H-bond acceptors, rotatable bonds = 2) creates a unique polarity and solvation profile compared to the 2-methyl analog (2 H-bond donors, 4 H-bond acceptors) . Critically, the (2S,3S)-cis stereochemistry is irreplaceable: the corresponding trans diastereomer or racemic mixture would produce epimeric final actives with altered, and typically diminished, PBP-3 binding affinity, as demonstrated by Sendai et al. in their systematic SAR evaluation of 4-substituted monobactam derivatives where stereochemical integrity at C-3 and C-4 was a prerequisite for antibacterial potency [1].

Quantitative Differentiation Evidence for CAS 86299-50-5 Versus Closest Monobactam Intermediate Analogs


C-2 Substituent Identity: Carbamoyl vs. Methyl vs. Carbamoyloxymethyl — Hydrogen-Bonding and Polarity Differentiation

The target compound (CAS 86299-50-5) possesses a directly attached C-2 carbamoyl group (–CONH₂), conferring 3 hydrogen-bond donors and 6 hydrogen-bond acceptors . This contrasts with the aztreonam nucleus (CAS 80082-65-1), which bears a C-2 methyl group (–CH₃) yielding only 2 H-bond donors and 4 H-bond acceptors , and the carumonam zwitterion intermediate (CAS 88852-06-6) which extends the carbamoyl group via an oxymethylene linker (–CH₂–O–CONH₂), increasing molecular weight to 239.21 Da and introducing an additional rotatable bond [1]. The absence of the oxymethylene spacer in the target compound reduces conformational flexibility (2 rotatable bonds vs. 3 for CAS 88852-06-6) and increases crystallinity potential while retaining the carbamoyl H-bonding network necessary for intermediate solubility during acylation coupling steps.

Monobactam intermediate Hydrogen bonding Structure-activity relationship β-Lactam synthesis

Stereochemical Configuration: (2S,3S)-cis vs. Alternative Diastereomers — Impact on Downstream Antibacterial Potency

The (2S,3S)-cis configuration of the target compound is essential for producing biologically active monobactam end products. The Sendai et al. 1985 SAR study demonstrated that among an extensive series of 4-substituted methyl-2-azetidinone-1-sulfonic acid derivatives, only the (3S,4S)-cis configured compounds (numbering corresponding to C-3 and C-4 in their nomenclature) exhibited potent antibacterial activity against Gram-negative bacteria including Pseudomonas aeruginosa [1]. The target compound specifies this critical (2S-cis) stereochemistry. In contrast, the commercially available 3-AMA parent nucleus (CAS 79720-18-6, (S)-3-amino-2-oxoazetidine-1-sulfonic acid) lacks the C-2 substituent entirely and is therefore incapable of delivering the same side-chain anchoring geometry required for carumonam-type antibacterial agents [2]. The carumonam final intermediate (CAS 88852-06-6) shares the same (2S,3S) configuration but adds the carbamoyloxymethyl extension, making it a later-stage intermediate [3].

Stereochemistry Monobactam Penicillin-binding protein Antibacterial activity

Commercial Purity Specification: Target Compound (98%) vs. Aztreonam Nucleus (98% HPLC) — Analytical Benchmarking

Commercially, CAS 86299-50-5 is offered at 98% purity by pharmaceutical intermediate suppliers (ChemicalBook vendor 瑞和宁, Wuhan) and at 95%+ by research chemical distributors . The aztreonam nucleus comparator (CAS 80082-65-1) is supplied at a minimum of 98% by HPLC from AKSci , and the carumonam zwitterion (CAS 88852-06-6) is typically offered at 95% purity . While the nominal purity specifications appear comparable, the target compound's higher polarity (3 H-bond donors, 6 acceptors) creates distinct chromatographic behavior that necessitates dedicated HPLC methods rather than adopting protocols validated for the less polar aztreonam nucleus .

Intermediate purity Quality control HPLC Procurement specification

Downstream Antibiotic Potency: Carumonam Derived from (3S,4S)-cis Intermediate Demonstrates Superior Activity Against K. oxytoca vs. Aztreonam

Although the target compound CAS 86299-50-5 is a precursor to, rather than identical with, the carumonam zwitterion intermediate (CAS 88852-06-6), the ultimate antibiotic carumonam derived from this synthetic lineage demonstrates quantifiable superiority over aztreonam against key Gram-negative pathogens. Imtiaz et al. 1985 reported that carumonam exhibited an MIC₉₀ of 0.2 µg/mL against Klebsiella oxytoca, whereas aztreonam required 50 µg/mL — a 250-fold potency advantage [1]. Carumonam was also more stable than aztreonam to hydrolysis by the K. oxytoca β-lactamase, directly linking this stability to the superior in vitro and in vivo activity [1]. The structural origin of this differentiation traces to the (3S,4S)-cis-3-amino-4-carbamoyloxymethyl-2-azetidinone-1-sulfonic acid core, for which the target compound serves as a key synthetic precursor by providing the pre-formed (2S,3S)-cis stereochemistry and the C-2 carbamoyl functionality [2].

Carumonam Aztreonam MIC β-Lactamase stability Klebsiella oxytoca

Synthetic Route Accessibility: Target Compound as a Streamlined Entry Point vs. Multi-Step Carumonam Zwitterion Synthesis

The target compound, with its C-2 carbamoyl group directly attached (no oxymethylene linker), represents a synthetically more accessible intermediate than the full carumonam zwitterion (CAS 88852-06-6). The carumonam zwitterion synthesis, as described in the Hu 2005 dissertation and the Sendai/Kishimoto synthetic pathway, requires 14 steps from calcium L-threonate with multiple protection/deprotection sequences to install the carbamoyloxymethyl group at C-4 and the carbamoyloxymethyl extension at C-2 [1]. In contrast, the target compound (CAS 86299-50-5) lacks the carbamoyloxymethyl extension, eliminating several synthetic steps and reducing the overall synthetic burden. This positions CAS 86299-50-5 as a versatile early- to mid-stage intermediate that can be diverted to multiple monobactam analogs through differential C-2 elaboration or direct coupling with activated aminothiazole side chains [2]. The Kishimoto 1984 paper demonstrates that 2-azetidinone-1-sulfonic acid derivatives with simpler C-4 substitution patterns can be synthesized from penicillin-derived 3-amino-2-azetidinone precursors with good efficiency [3].

Synthetic efficiency Intermediate procurement Carumonam synthesis Chiral pool

High-Value Application Scenarios for CAS 86299-50-5 Based on Differentiated Evidence


Synthesis of C-2-Modified Monobactam Analogs Requiring Direct Carbamoyl Anchoring

The target compound's directly attached C-2 carbamoyl group provides a reactive handle for further elaboration without the conformational flexibility introduced by an oxymethylene linker. Academic and industrial medicinal chemistry groups pursuing novel monobactam derivatives with modified C-2 substitution patterns should prioritize CAS 86299-50-5 over the carumonam zwitterion (CAS 88852-06-6), as the latter requires deprotection and re-functionalization to access alternative C-2 architectures. The (2S,3S)-cis stereochemistry is pre-installed, eliminating the need for chiral separation at downstream stages .

Process Chemistry Development for Carumonam-Type Antibiotics — Early-Stage Intermediate Sourcing

For pharmaceutical process R&D teams developing cost-effective routes to carumonam-class antibiotics, CAS 86299-50-5 serves as a strategic early-stage intermediate. Its commercial availability at 98% purity and simpler structure (C₄H₇N₃O₅S, MW 209.18) compared to the late-stage carumonam zwitterion (C₅H₉N₃O₆S, MW 239.21) makes it attractive for route-scouting studies where the C-2 carbamoyl group can be elaborated or retained depending on the target molecule. The 250-fold potency advantage of carumonam over aztreonam against K. oxytoca (MIC₉₀ 0.2 vs. 50 µg/mL) provides the commercial rationale for investing in synthetic routes that begin with the correct (2S,3S)-cis carbamoyl intermediate.

Quality Control Reference Standard for Chiral Monobactam Intermediate Specification

The compound's well-defined (2S,3S)-cis stereochemistry and the availability of commercial material at 95-98% purity support its use as an in-house reference standard for HPLC method development and batch release testing of monobactam intermediates. Given that no pharmacopeial monograph currently exists for this compound, laboratories engaged in cGMP synthesis of monobactam antibiotics should establish internal specifications using CAS 86299-50-5 as a characterized reference, leveraging its distinct chromatographic profile (high polarity from 3 H-bond donors / 6 acceptors) to develop identity and purity methods that discriminate it from the less polar aztreonam nucleus .

Quote Request

Request a Quote for 1-Azetidinesulfonic acid, 3-amino-2-(aminocarbonyl)-4-oxo-, (2S-cis)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.